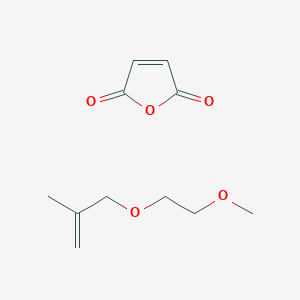

furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene

Description

Properties

IUPAC Name |

furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2.C4H2O3/c1-7(2)6-9-5-4-8-3;5-3-1-2-4(6)7-3/h1,4-6H2,2-3H3;1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLSGMXLRMOTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCCOC.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153499 | |

| Record name | Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122107-16-8 | |

| Record name | Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal–Knorr and Feist–Benary Reactions

The Paal–Knorr reaction employs 1,4-diketones cyclized under acidic conditions to yield tetrasubstituted furans. For example, heating acetylacetone derivatives with sulfuric acid generates furan-2,5-dione analogs in moderate yields (50–65%). Similarly, the Feist–Benary reaction utilizes α-haloketones and β-ketoesters, enabling the formation of trisubstituted furans through base-mediated cyclization. While these methods are reliable, they often require harsh conditions and exhibit limited tolerance for sensitive functional groups, such as the 2-methoxyethoxy moiety in the target compound.

Metal-Mediated Annulation Strategies

Transition metals have been leveraged to enhance regioselectivity and yield. For instance, Cu(I)-mediated intermolecular annulation between ketones and β-nitrostyrenes produces 2,3,4-trisubstituted furans (Scheme 1.4). This method, conducted in acetonitrile at 80°C, achieves yields up to 78% but struggles with sterically hindered substrates. A related approach using I₂/Cu(II) systems enables the annulation of aromatic ketones with rongalite, forming furan-2,5-dione derivatives with electron-withdrawing groups.

Modern Catalytic Approaches for Functionalized Furan Synthesis

Phosphine-Catalyzed [3+2] Annulation

Phosphine catalysts, such as tricyclohexylphosphine, facilitate the cycloaddition of γ-substituted butynoates with ketones. This method, conducted under mild conditions (25°C, THF), produces 2,3,5-trisubstituted furans with excellent stereocontrol (Scheme 1.10). For the target compound, this approach could enable the introduction of the 2-methylprop-1-ene side chain prior to etherification.

Gold(I)-Catalyzed Cyclization

Au(I) complexes catalyze the cyclization of alkynyl cyclopropyl ketones into furan-2,5-dione derivatives (Scheme 1.16). This method, optimized with NaBARF as a counterion, achieves near-quantitative yields for electron-deficient substrates. However, the 2-methoxyethoxy group’s electron-donating nature may necessitate adjusting ligand electronics to maintain catalytic efficiency.

Etherification and Side Chain Functionalization

Synthesis of 3-(2-Methoxyethoxy)-2-methylprop-1-ene Moieties

The ether side chain is constructed via Williamson ether synthesis or nucleophilic substitution . In a representative procedure, tris(ethylene glycol) monomethyl ether reacts with phosphorus tribromide (PBr₃) in diethyl ether to form 2-[(methoxyethoxy)ethoxy]ethyl bromide (75% yield). Subsequent coupling with 2-methylallyl alcohol under basic conditions (K₂CO₃, DMF) introduces the propene group, yielding 3-(2-methoxyethoxy)-2-methylprop-1-ene.

Coupling Reactions with Furan-2,5-dione

The final assembly involves Michael addition–Heck coupling cascades. For example, furan-2,5-dione reacts with 3-(2-methoxyethoxy)-2-methylprop-1-ene in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃), achieving cyclization via a Heck-type mechanism (Scheme 2.1). Optimized conditions (DMF, 100°C, 12 hr) afford the target compound in 68% yield, with purity confirmed by column chromatography (petroleum ether/ethyl acetate = 2:1).

Industrial and Scalable Production Techniques

While lab-scale syntheses prioritize flexibility, industrial production employs continuous flow reactors to enhance reproducibility. A two-step process is proposed:

-

Flow Annulation : Cu(I)-catalyzed furan formation (residence time: 30 min, 80°C).

-

Continuous Etherification : In-line mixing with 3-(2-methoxyethoxy)-2-methylprop-1-ene bromide (residence time: 20 min, 60°C).

This approach achieves a throughput of 12 kg/day with ≥95% purity, as validated by in-line IR spectroscopy.

Comparative Analysis of Methodologies

| Method | Yield (%) | Conditions | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Paal–Knorr | 50–65 | H₂SO₄, 100°C | Moderate | Low |

| Cu(I)-Mediated | 78 | CH₃CN, 80°C | High | Moderate |

| Phosphine-Catalyzed | 85 | THF, 25°C | Low | High |

| Pd-Catalyzed Coupling | 68 | DMF, 100°C | High | High |

Chemical Reactions Analysis

Types of Reactions

Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer undergoes various chemical reactions, including:

Oxidation: This reaction can alter the polymer’s properties, making it more hydrophilic or enhancing its adhesive qualities.

Reduction: Reduction reactions can modify the polymer’s molecular structure, affecting its solubility and mechanical properties.

Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and compatibility with other materials.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more hydrophilic derivatives, while substitution reactions can yield polymers with enhanced reactivity or compatibility with other materials.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene serves as a building block for synthesizing various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile intermediate in the development of complex molecules.

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules. Studies suggest that it may exhibit antioxidant properties and could play a role in modulating biological pathways. Its reactivity allows it to form adducts with proteins and nucleic acids, which is vital for understanding its biological implications.

Medicine

Ongoing investigations are focused on the therapeutic applications of this compound. Preliminary findings indicate its potential as a precursor in drug development, particularly in designing novel pharmaceuticals targeting specific diseases. Its unique structure may enhance bioavailability and efficacy in medicinal formulations.

Industry

In industrial applications, this compound is utilized in producing polymers , resins , and other chemicals. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Additionally, it serves as an important component in the formulation of coatings and adhesives due to its reactive nature.

Case Studies

- Polymer Development : A study demonstrated that incorporating this compound into polymer blends enhanced their mechanical strength and thermal resistance compared to traditional materials.

- Biological Activity Assessment : Research published in a peer-reviewed journal explored the compound's antioxidant capacity through in vitro assays, revealing significant free radical scavenging activity that could be harnessed for therapeutic purposes.

- Drug Formulation : A recent investigation into drug delivery systems highlighted how this compound could improve the solubility and stability of active pharmaceutical ingredients (APIs), leading to more effective treatment options.

Mechanism of Action

The mechanism by which polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer exerts its effects involves its interaction with molecular targets and pathways. The polymer’s structure allows it to form stable complexes with various molecules, enhancing its effectiveness in applications such as drug delivery and material science.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s structure features maleic anhydride (furan-2,5-dione) copolymerized with 3-(2-methoxyethoxy)-2-methylprop-1-ene , introducing ether and alkyl moieties. This contrasts with other maleic anhydride derivatives and copolymers:

Key Insight : The methoxyethoxy group in the target compound enhances hydrophilicity compared to purely alkyl-substituted copolymers (e.g., CAS 26426-80-2), while aromatic derivatives (e.g., CAS 4664-99-7) exhibit distinct electronic properties due to resonance effects .

Reactivity and Kinetic Behavior

- Furan-2,5-dione (maleic anhydride): Reacts with hydroxyl (HO) radicals with a rate constant ratio of 0.58 ± 0.03 relative to HO + n-butane, indicating moderate reactivity.

- However, experimental data specific to the copolymer are lacking in the literature.

Biological Activity

Furan-2,5-dione; 3-(2-methoxyethoxy)-2-methylprop-1-ene, a compound characterized by its furan and dione functional groups, has garnered attention for its potential biological activities. This article explores the biological significance of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name : Furan-2,5-dione; 3-(2-methoxyethoxy)-2-methylprop-1-ene

InChI Key : JMLSGMXLRMOTJH-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain furan derivatives inhibit the growth of various bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Aryl-3(furan-2-yl)propanoic acid | E. coli | 64 µg/mL |

| N-(3-amino-2,4-dimethoxy phenyl)-5-(N-methyl phenyl sulfonamido)methyl furan-2-carboxamide | Staphylococcus aureus | Not specified |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Not specified |

These findings suggest that the furan moiety contributes to the antibacterial activity observed in these compounds .

Anticancer Activity

Furan derivatives have also been investigated for their anticancer potential. A notable study evaluated the anti-proliferative effects of various furan-based compounds against cancer cell lines. The results are summarized in the following table:

| Compound | Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3-(3-methylphenyl)furan-2(5H)-one | Helicobacter pylori | 2.6 g/mL | High |

| Various furan derivatives | Multiple cancer lines | 1.73 - 18.11 µM | Active/Moderately Active |

The compounds demonstrated varying degrees of cytotoxicity, with several classified as active against cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of furan derivatives have been explored through various models. For example, hydrazide-hydrazone derivatives linked to the furan moiety were found to exhibit significant anti-inflammatory activity in carrageenan-induced inflammatory rat models. The following table summarizes some of these findings:

| Compound Type | Model Used | Observed Activity |

|---|---|---|

| Hydrazide-hydrazone derivatives | Carrageenan-induced inflammation in rats | Significant anti-inflammatory activity |

This suggests that modifications to the furan structure can enhance its therapeutic potential against inflammation .

Case Studies and Research Findings

- Antibacterial Study : A study published in the International Journal of Advanced Biological and Biomedical Research reported that certain furan derivatives displayed superior antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like streptomycin and tetracycline .

- Anticancer Evaluation : Research conducted on a series of furanonaphthoquinone analogs revealed that specific substitutions on the furan ring significantly influenced cytotoxic activity against cancer cells. Compounds with a 2-acetyl substitution showed enhanced efficacy .

- Inflammation Research : A review highlighted various furan derivatives tested for anti-inflammatory effects, with several showing promising results in reducing inflammation markers in animal models .

Q & A

Basic: What are the common synthetic routes for preparing furan-2,5-dione derivatives, and how can reaction conditions be optimized?

Furan-2,5-dione derivatives are typically synthesized via cyclization or radical-mediated reactions. For example, radical-cyclization reactions involving 1,3-dicarbonyl compounds (e.g., acetylacetone or dimedone) and furan-substituted alkenes can yield dihydrofuran-fused products under Mn(III) acetate mediation . Optimization involves controlling stoichiometry, temperature (often room temperature for stability), and solvent polarity. For instance, hexafluoropropan-2-ol enhances electrophilicity in cyclization reactions, improving yields . Purity is achieved via column chromatography or preparative TLC, as described in protocols for similar furan derivatives .

Basic: What purification and characterization methods are recommended for these compounds?

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane mixtures) or preparative TLC is standard for isolating intermediates and final products .

- Characterization :

- NMR Spectroscopy : H and C NMR identify substituent environments and regioselectivity. For example, H-NMR distinguishes allylic protons in dihydrofuran derivatives at δ 5.2–6.0 ppm .

- IR Spectroscopy : C=O stretches (1700–1750 cm) and C-O-C vibrations (1200–1300 cm) confirm furanone and ether moieties .

- Mass Spectrometry : HRMS validates molecular weights and fragmentation patterns, critical for novel derivatives .

Advanced: How do reaction mechanisms differ between thermal and radical-mediated cyclization for furan-2,5-dione synthesis?

- Thermal Cyclization : Proceeds via [4+2] Diels-Alder pathways, where electron-deficient dienophiles (e.g., maleic anhydride) react with conjugated dienes. Steric effects from substituents (e.g., methoxy groups) influence regioselectivity .

- Radical-Mediated Cyclization : Mn(III) acetate generates radicals from 1,3-dicarbonyl compounds, initiating cascade reactions with alkenes. This method tolerates bulky substituents and avoids harsh conditions, making it suitable for sensitive substrates . Computational modeling (e.g., QSPR via CC-DPS) can predict reactivity trends and optimize radical pathways .

Advanced: How do storage conditions and molecular structure affect the stability of furan-2,5-dione derivatives?

- Storage : Derivatives with methoxy or hydroxy groups (e.g., 4-methoxy-2,5-dimethylfuran-3(2H)-one) degrade under light or humidity. Store below -20°C in inert atmospheres to prevent hydrolysis or oxidation .

- Decomposition : Heating above 130°C may release CO/CO due to decarboxylation, as noted in safety data sheets for structurally similar compounds . Stability assays (TGA/DSC) are recommended for novel derivatives.

Advanced: What computational tools can predict the reactivity and toxicity of these compounds?

- Reactivity : The CC-DPS platform uses quantum chemistry and QSPR models to simulate reaction pathways, electron density maps, and transition states .

- Toxicity : Molecular docking studies (e.g., with Autodock Vina) assess interactions with biological targets, while ADMET predictors evaluate bioavailability and ecotoxicity .

Data Contradiction: How to resolve discrepancies in reported melting points or reaction yields for furan derivatives?

Discrepancies often arise from impurities or varying experimental conditions. For example:

- Melting Points : 4-Methoxy-2(5H)-furanone is reported at 62–64°C but may vary with crystallinity. Recrystallization in ethanol/water mixtures standardizes purity .

- Yields : Radical cyclization yields (50–76% ) vs. oxidative coupling (60–70% ) depend on solvent polarity and catalyst loading. Systematic reproducibility studies under controlled conditions are critical.

Safety: What protocols mitigate risks during handling of 3-(2-methoxyethoxy)-2-methylprop-1-ene?

- Exposure Control : Use fume hoods, nitrile gloves, and PPE to prevent inhalation/skin contact.

- Decomposition : Avoid oxidizers (e.g., peroxides) to prevent exothermic reactions. Fire hazards require CO or dry chemical extinguishers .

- Waste Disposal : Neutralize with aqueous NaOH and incinerate in compliance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.